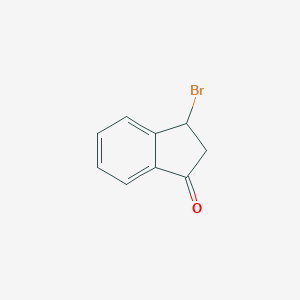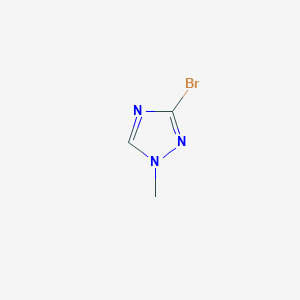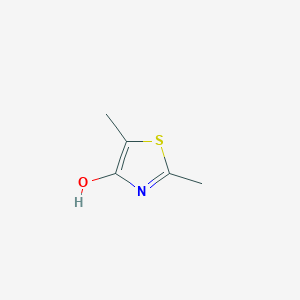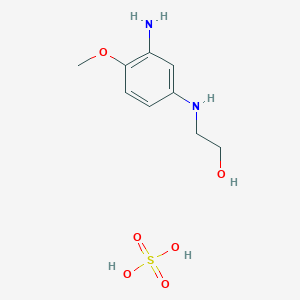
Sulfate de 5-(2-hydroxyéthylamino)-2-méthoxyaniline
Vue d'ensemble
Description
2-Amino-4-hydroxyethylaminoanisole sulfate, also known as 2-Amino-4-hydroxyethylaminoanisole sulfate, is a useful research compound. Its molecular formula is C9H16N2O6S and its molecular weight is 280.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-hydroxyethylaminoanisole sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-Amino-4-hydroxyethylaminoanisole sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-hydroxyethylaminoanisole sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ingrédient de teinture capillaire
Ce composé est couramment utilisé comme composant des teintures capillaires oxydantes . Il agit comme un « coupleur » et réagit avec des « précurseurs ». Dans une formulation typique, un précurseur, tel que la p-phénylènediamine, est activé par un oxydant, tel que le peroxyde d'hydrogène .
Sécurité cosmétique
La sécurité du 2-amino-4-hydroxyéthylaminoanisole et du sulfate de 2-amino-4-hydroxyéthylaminoanisole a été évaluée par le comité d'experts de la Cosmetic Ingredient Review (CIR) . Le comité d'experts du CIR a évalué les données scientifiques et a conclu que ces ingrédients étaient sans danger pour une utilisation comme ingrédients de teintures capillaires .
Recherche scientifique
Les applications du sulfate de 5-((2-hydroxyéthyl)amino)-2-méthoxyaniline s'étendent à de nombreux travaux de recherche scientifique . En tant que réactif, il joue un rôle essentiel dans la synthèse de divers composés .
Catalyseur en synthèse
De plus, il sert de catalyseur dans la synthèse de composés hétérocycliques, contribuant à la formation de ces structures chimiques importantes .
Études de stabilité
Selon le Comité scientifique du consommateur (CSC), le sulfate de 2-amino-4-hydroxyéthylaminoanisole stocké dans une atmosphère sombre et sèche était stable pendant 10 ans
Analyse Biochimique
Biochemical Properties
5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate plays a crucial role in biochemical reactions, particularly in the context of hair dye formulations. It interacts with various enzymes and proteins involved in oxidative reactions. The compound undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of colored compounds that bind to the hair shaft. This interaction involves enzymes such as peroxidases, which facilitate the oxidation process .
Cellular Effects
The effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate on cells are primarily observed in keratinocytes, the predominant cell type in the epidermis. The compound influences cell function by altering cell signaling pathways and gene expression related to pigmentation. It has been shown to affect the expression of genes involved in melanin synthesis, thereby impacting cellular metabolism and the overall pigmentation process .
Molecular Mechanism
At the molecular level, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate exerts its effects through binding interactions with biomolecules. The compound acts as a substrate for peroxidase enzymes, leading to its oxidation and subsequent formation of colored intermediates. These intermediates can bind to keratin in the hair shaft, resulting in a permanent color change. Additionally, the compound may inhibit or activate specific enzymes involved in melanin synthesis, further influencing pigmentation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of pigmentation and gene expression .
Dosage Effects in Animal Models
The effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate vary with different dosages in animal models. At low doses, the compound effectively induces pigmentation without significant adverse effects. At higher doses, toxic effects such as skin irritation and allergic reactions have been observed. These threshold effects highlight the importance of dosage regulation in cosmetic formulations .
Metabolic Pathways
5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is involved in metabolic pathways related to oxidative reactions. The compound interacts with enzymes such as peroxidases and catalases, which facilitate its oxidation and subsequent formation of colored intermediates. These intermediates can further participate in metabolic flux, affecting the levels of various metabolites involved in pigmentation .
Transport and Distribution
Within cells and tissues, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in the hair shaft, where it exerts its coloring effects. Additionally, its distribution within the epidermis can influence the overall pigmentation process .
Subcellular Localization
The subcellular localization of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is primarily within the keratinocytes of the epidermis. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function in pigmentation processes .
Propriétés
Numéro CAS |
83763-48-8 |
|---|---|
Formule moléculaire |
C9H16N2O6S |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
(3-azaniumyl-4-methoxyphenyl)-(2-hydroxyethyl)azanium;sulfate |
InChI |
InChI=1S/C9H14N2O2.H2O4S/c1-13-9-3-2-7(6-8(9)10)11-4-5-12;1-5(2,3)4/h2-3,6,11-12H,4-5,10H2,1H3;(H2,1,2,3,4) |
Clé InChI |
GWHLYFOWAINYAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NCCO)N.OS(=O)(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)[NH2+]CCO)[NH3+].[O-]S(=O)(=O)[O-] |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Synonymes |
2-amino-4-hydroxyethylaminoanisole 2-amino-4-hydroxyethylaminoanisole sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-Amino-4-hydroxyethylaminoanisole sulfate and what safety concerns have been raised?
A: 2-Amino-4-hydroxyethylaminoanisole sulfate is primarily used as a coupling agent in oxidative hair dyes. [, ] While generally considered safe for this purpose, it has been identified as a potential allergen that can cause contact dermatitis in some individuals. [] Additionally, there are concerns regarding its potential to form N-nitroso compounds, which are known carcinogens, under certain conditions. []
Q2: What makes 2-Amino-4-hydroxyethylaminoanisole sulfate a suitable coupling agent in hair dyes?
A2: Although the provided abstracts do not delve into the specific chemical mechanisms of how 2-Amino-4-hydroxyethylaminoanisole sulfate functions as a coupling agent, its structure suggests it can participate in oxidation and coupling reactions typical of permanent hair dyes. These reactions involve the interaction of this compound with other dye intermediates in the presence of an oxidizing agent to create larger, colored molecules that bind to hair proteins.
Q3: Are there any regulatory efforts focusing on 2-Amino-4-hydroxyethylaminoanisole sulfate?
A: Yes, the safety of 2-Amino-4-hydroxyethylaminoanisole sulfate is being reviewed by regulatory bodies. One abstract mentions COLIPA (now Cosmetics Europe), a European trade association representing the cosmetics industry. [] Their involvement suggests an ongoing assessment of this compound's safety profile and its use in cosmetic products within a regulatory framework.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



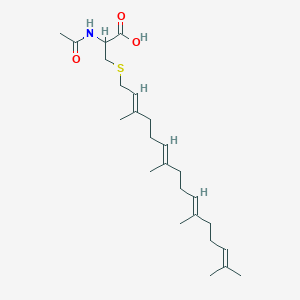
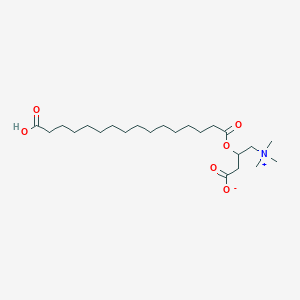
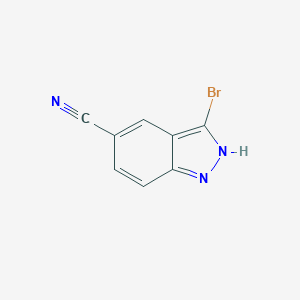
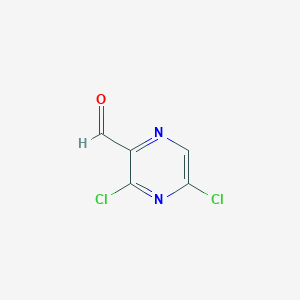
![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)
![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
